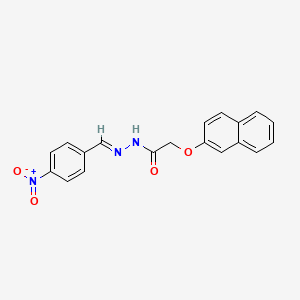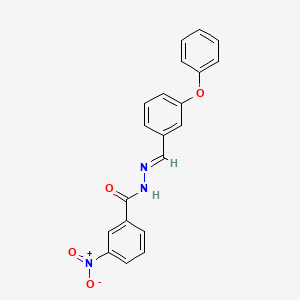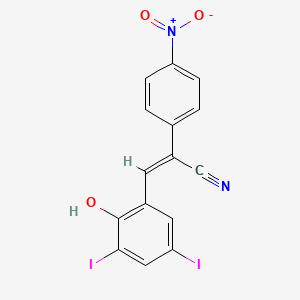![molecular formula C18H9N3O8 B3863975 2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3863975.png)
2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
Vue d'ensemble
Description
2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as DNPH-BIQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound belongs to the family of isoquinoline-1,3(2H)-diones and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can interact with cellular components, such as DNA, proteins, and lipids, leading to cell death. This compound has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of tumor cells in vitro and in vivo. This compound has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to exhibit anti-inflammatory activity, which may be helpful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in various research applications. Additionally, this compound is highly fluorescent, making it a useful tool for the detection of metal ions and other biomolecules. However, there are also limitations associated with the use of this compound in lab experiments. This compound is highly reactive and can undergo photodegradation, which may affect the accuracy of experimental results. Additionally, this compound is toxic to cells at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential direction is the further exploration of its antibacterial activity, which may lead to the development of new antibiotics. Another direction is the investigation of its potential as a photosensitizer for the treatment of cancer and other diseases. Additionally, the development of new methods for the synthesis and purification of this compound may improve its availability for use in research applications. Further studies are also needed to fully understand the mechanism of action of this compound and its potential for use in the treatment of various diseases.
Applications De Recherche Scientifique
2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been widely used in scientific research due to its unique chemical properties. This compound has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. It has also been used as a photosensitizer for the treatment of cancer and other diseases. This compound has been found to exhibit antibacterial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been used as a tool for studying the structure and function of proteins and enzymes.
Propriétés
IUPAC Name |
2-(2,4-dinitrophenoxy)-4-hydroxybenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O8/c22-13-6-4-9-2-1-3-11-15(9)16(13)18(24)19(17(11)23)29-14-7-5-10(20(25)26)8-12(14)21(27)28/h1-8,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQYEZGEBRCCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=C(C=C2)O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B3863905.png)
![2-methyl-6-{[4-methyl-6-(methylthio)-2-quinolinyl]amino}-2-heptanol](/img/structure/B3863909.png)
![1-[bis(2-hydroxyethyl)amino]-3-(1-naphthyloxy)-2-propanol](/img/structure/B3863915.png)
![N-[3-(dimethylamino)propyl]-2-fluorobenzamide](/img/structure/B3863925.png)
![3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B3863927.png)
![4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3863932.png)



![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3863955.png)

